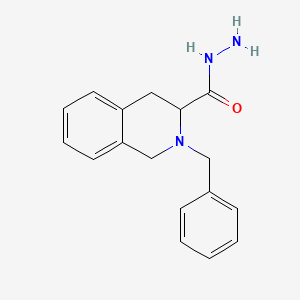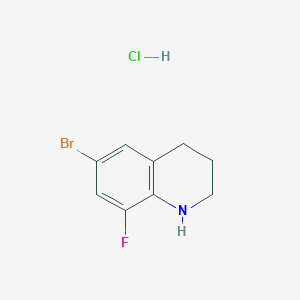
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1235439-87-8 . It has a molecular weight of 266.54 and its IUPAC name is 6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C9H9BrFN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a powder that is stored at room temperature . Its molecular weight is 266.54 , and its molecular formula is C9H10BrClFN .Scientific Research Applications
Fluorinated quinolines have been studied extensively due to their unique properties and potential applications . Here are some general applications of fluorinated quinolines:
-
Pharmaceutical Chemistry
- Fluorinated quinolines are used in the development of various drugs due to their enhanced biological activity . For example, fluoroquinolones, a family of antibiotics, exhibit a broad spectrum of antibacterial activity .
- The methods of application typically involve synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- The outcomes of these applications have led to the development of effective drugs for treating various diseases .
-
Agriculture
-
Materials Science
-
Enzyme Inhibition
- Fluorinated quinolines have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
- The methods of application typically involve in vitro and in vivo biological assays to test the inhibitory effects of these compounds .
- The outcomes of these applications have led to the development of potential therapeutic agents .
-
Antimalarial Drugs
- The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .
- The methods of application in this field would likely involve the synthesis and characterization of these drugs, followed by in vitro and in vivo testing .
- The outcomes of these applications could include the development of new antimalarial drugs .
-
Heart Disease Treatment
- Flosequinan, a fluorinated quinoline, is one of the drugs of new generation for treatment of heart diseases .
- The methods of application in this field would likely involve the synthesis and characterization of these drugs, followed by clinical trials .
- The outcomes of these applications could include the development of new treatments for heart diseases .
-
Cyanine Dyes
-
Antineoplastic Drugs
- The antineoplastic drug Brequinar® and its analogs, which contain a quinoline skeleton, have proven to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .
- The methods of application in this field would likely involve the synthesis and characterization of these drugs, followed by clinical trials .
- The outcomes of these applications could include the development of new treatments for various diseases .
-
Treatment of Tropical Diseases
- Oxamniquine, a quinoline-based compound, is used for the suppression of schistosoma, which is considered to cause many diseases in tropical regions .
- The methods of application in this field would likely involve the synthesis and characterization of these drugs, followed by clinical trials .
- The outcomes of these applications could include the development of new treatments for tropical diseases .
-
Functional Materials
- Many recent advances in the functional materials fields have been made possible by the development of organic compounds containing fluorine .
- The methods of application in this field would likely involve the synthesis and characterization of these materials .
- The outcomes of these applications could include the development of new materials with unique properties .
-
Agrochemicals
- More than 50% of the pesticides launched in the last two decades have been fluorinated .
- The methods of application in this field would likely involve the synthesis and characterization of these pesticides, followed by field testing .
- The outcomes of these applications could include the development of new pesticides with improved effectiveness .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust, fumes, gas, mist, vapors, or spray, and to wash thoroughly after handling .
properties
IUPAC Name |
6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYHINNJNGVRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)F)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride | |
CAS RN |
1235439-87-8 | |
| Record name | Quinoline, 6-bromo-8-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



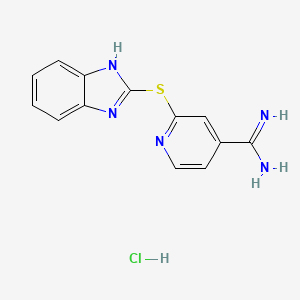
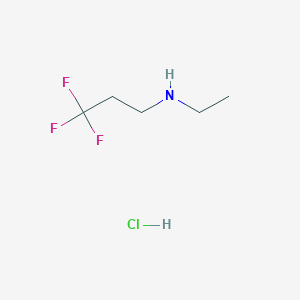
![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)
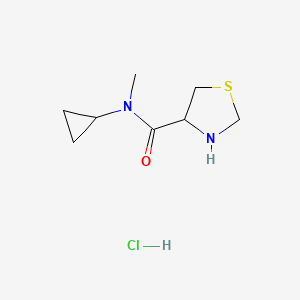
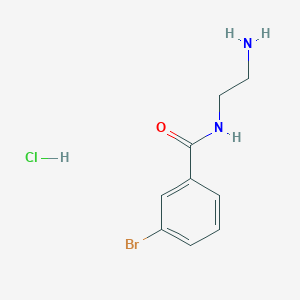
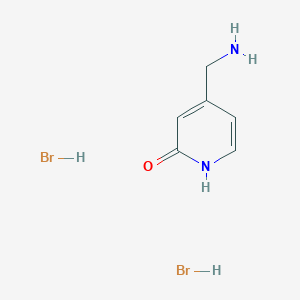
![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)
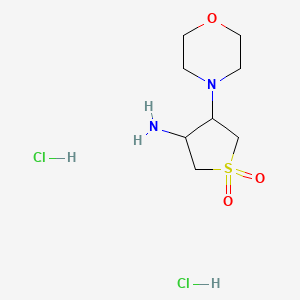
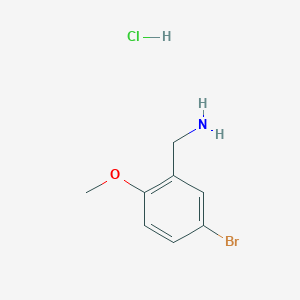
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride](/img/structure/B1520392.png)
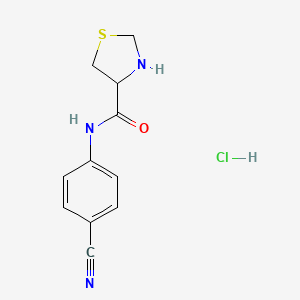
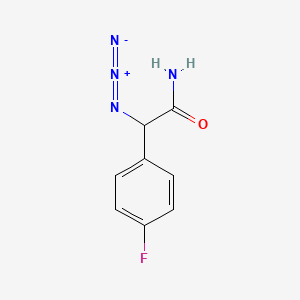
![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)
